Methyldivinylphosphine oxide
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Overview
Description
Methyldivinylphosphine oxide is an organophosphorus compound with the chemical formula
C5H9OP
. It is characterized by the presence of a phosphine oxide group attached to a methyl group and two vinyl groups. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.Scientific Research Applications
Methyldivinylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of flame retardants and as an intermediate in the synthesis of other organophosphorus compounds.
Future Directions
Future research directions could involve the development of phosphine-functionalized metal-organic frameworks (P-MOFs), which are an emerging class of coordination polymers that have provided novel opportunities for the development of heterogeneous catalysts . Another potential direction could be the synthesis of a visible-light–activated secondary phosphine oxide ligand and its application to Pd-catalyzed radical cross-coupling reactions .
Mechanism of Action
Mode of Action
Phosphine oxides, in general, are known to interact with various biological targets through their phosphorus-oxygen double bond .
Biochemical Pathways
Phosphine oxides are known to participate in a variety of chemical reactions, including hydrophosphination .
Pharmacokinetics
Phosphine oxides, in general, are known to have diverse physical and chemical properties that can influence their pharmacokinetics .
Result of Action
Phosphine oxides are known to have a variety of biological activities, depending on their structure and the nature of the r groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyldivinylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of divinylphosphine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows:
CH2=CH−P(H)−CH2=CH+CH3I→CH2=CH−P(CH3)−CH2=CH+HI
The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with controlled temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions: Methyldivinylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines.
Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: this compound can be converted to methyldivinylphosphine dioxide.
Reduction: The reduction yields methyldivinylphosphine.
Substitution: Substitution reactions can produce a variety of phosphine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
- Diphenylphosphine oxide
- Trimethylphosphine oxide
- Methylphenylphosphine oxide
Properties
IUPAC Name |
1-[ethenyl(methyl)phosphoryl]ethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9OP/c1-4-7(3,6)5-2/h4-5H,1-2H2,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRAEFREEYUDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C=C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945460-42-4 |
Source
|
Record name | [ethenyl(methyl)phosphoryl]ethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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